molecular formula C21H21N3O3S B3001513 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899759-31-0

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B3001513
CAS No.: 899759-31-0
M. Wt: 395.48
InChI Key: OGAKSTZTHCSTEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a dihydropyrazinone ring, a thioether linkage, and a phenethylacetamide moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydropyrazinone ring could be formed via a cyclization reaction, and the thioether linkage could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central dihydropyrazinone ring. The presence of the methoxyphenyl and phenethylacetamide groups could introduce steric hindrance, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the methoxyphenyl and phenethylacetamide groups. For example, the methoxy group could potentially undergo demethylation reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .

Future Directions

The compound could be of interest for further study, given its complex structure and the potential for interesting chemical and biological properties. Future research could focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-18-10-6-5-9-17(18)24-14-13-23-20(21(24)26)28-15-19(25)22-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKSTZTHCSTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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